N-(1-Cyano-1-cyclopropylethyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

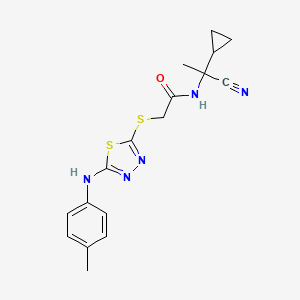

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a p-tolylamino group at position 5 and a thioacetamide side chain at position 2. The cyano-cyclopropyl group may further modulate pharmacokinetic properties, such as solubility and membrane permeability, compared to simpler alkyl substituents.

Properties

Molecular Formula |

C17H19N5OS2 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C17H19N5OS2/c1-11-3-7-13(8-4-11)19-15-21-22-16(25-15)24-9-14(23)20-17(2,10-18)12-5-6-12/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,19,21)(H,20,23) |

InChI Key |

BGNYTGJZOLXFKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 5-(p-Tolylamino)-1,3,4-Thiadiazol-2-yl Intermediate

- Reaction Conditions : This step involves the reaction of p-toluidine with a thiadiazole precursor in the presence of a catalyst.

- Solvent and Temperature : The choice of solvent and temperature is crucial for optimizing the yield and purity of the intermediate.

Step 2: Introduction of the Cyclopropylethyl Group

- Alkylation Reaction : The cyclopropylethyl group is introduced through an alkylation reaction using a suitable alkylating agent.

- Catalyst Selection : The choice of catalyst can significantly affect the efficiency and selectivity of this step.

Step 3: Formation of the Thioacetamide Derivative

- Thioacetamide Synthesis : The thioacetamide derivative is formed by reacting the thiadiazole intermediate with a thioacetamide precursor.

- Reaction Conditions : The reaction conditions, including pH and solvent choice, must be carefully controlled to ensure the desired product is formed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the p-tolylamino group.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial or anticancer agent.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Cyclopropane vs. Alkyl Groups: The cyano-cyclopropyl group in the target compound likely increases steric hindrance and metabolic resistance compared to ethyl or methyl substituents, as seen in compound 4y and 5k .

- Aromatic vs. Alkyl Thioethers: Substitution with p-tolylamino (electron-donating) versus chlorobenzyl (electron-withdrawing) groups may influence electronic density on the thiadiazole ring, affecting binding to biological targets .

Anticancer Activity

Compound 4y, a close analog of the target molecule, exhibits potent cytotoxicity against MCF-7 and A549 cells, surpassing cisplatin in efficacy . In contrast, derivatives like 5e and 5k lack reported anticancer data, implying that the p-tolylamino-thiadiazole-thioacetamide framework is critical for this activity .

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 863415-57-0) is a novel compound that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

- Molecular Formula : C17H19N5OS2

- Molecular Weight : 373.5 g/mol

- Structural Characteristics : The compound features a thiadiazole ring and a cyano group, which are significant for its biological activity.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiadiazole moiety followed by the introduction of the acetamide functional group. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) have been employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. The biological evaluation of this compound was performed using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (mmol/L) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.084 ± 0.020 | Apoptosis induction |

| This compound | A549 | 0.034 ± 0.008 | Cell cycle arrest |

The compound exhibited an IC50 value of 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells, indicating potent cytotoxic activity compared to standard chemotherapeutics such as cisplatin .

The proposed mechanism of action for this compound includes:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase.

In addition to its cytotoxic effects, preliminary studies suggest that this compound may also exhibit aromatase inhibitory activity , further enhancing its potential as an anticancer agent .

Case Studies and Research Findings

A study focused on a series of thiadiazole derivatives similar to this compound revealed that structural modifications can significantly influence biological activity. For instance, compounds with varying substituents on the thiadiazole ring showed different levels of cytotoxicity against various cancer cell lines .

Q & A

Q. What are the critical steps in synthesizing N-(1-Cyano-1-cyclopropylethyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ (common for thiadiazoles) .

- Step 2 : Thioether linkage formation between the thiadiazole and acetamide groups using coupling agents (e.g., NaH in DMF) .

- Step 3 : Introduction of the 1-cyano-1-cyclopropylethyl group via nucleophilic substitution or acylation.

Q. Optimization strategies :

Q. How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., p-tolylamino and cyano groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., exact mass for C₂₀H₂₁N₅OS₂) .

- Elemental Analysis : Validate empirical formula .

- Chromatography : TLC for reaction monitoring; HPLC for purity assessment (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl or p-tolylamino groups) influence biological activity?

Structure-Activity Relationship (SAR) insights :

- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation .

- p-Tolylamino substituent : Increases lipophilicity, improving membrane permeability and target binding .

- Thiadiazole-thioacetamide backbone : Critical for interactions with enzymes (e.g., aromatase inhibition in cancer cells) .

Q. Example :

| Derivative | Substituent | IC₅₀ (MCF-7) | IC₅₀ (A549) |

|---|---|---|---|

| Compound 4y | p-Tolylamino | 0.084 mM | 0.034 mM |

| Control | Methyl | >0.5 mM | >0.5 mM |

| Data from anticancer assays showing the impact of p-tolylamino substitution . |

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

Potential causes and solutions :

- Cell line variability : Validate activity across multiple lines (e.g., MCF-7 vs. A549) and use isogenic controls .

- Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) .

- Compound stability : Test solubility in DMSO/PBS and monitor degradation via HPLC .

Case study : Inconsistent aromatase inhibition results may arise from differences in enzyme isoforms or assay pH. Validate with orthogonal methods (e.g., molecular docking to confirm binding mode) .

Q. What computational methods are used to predict the compound’s mechanism of action?

- Molecular Docking : Simulate binding to targets (e.g., aromatase CYP19A1) using AutoDock Vina .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with thiadiazole sulfur) .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Experimental Design and Data Analysis

Q. What in vitro models are appropriate for evaluating anticancer activity?

Q. How can solubility and formulation challenges be addressed?

- Co-solvents : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Prodrug strategies : Modify the cyano group to a hydrolyzable ester for improved bioavailability .

Synthesis and Reaction Troubleshooting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.